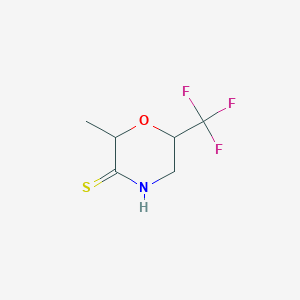
2-Methyl-6-(trifluoromethyl)morpholine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C₆H₈F₃NOS and a molecular weight of 199.19 g/mol This compound is a derivative of morpholine, characterized by the presence of a trifluoromethyl group at the 6-position and a thione group at the 3-position
Métodos De Preparación
The synthesis of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)morpholine with sulfurizing agents under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-25°C. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
2-Methyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
2-Methyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds such as:
2-Methyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and applications.
3-Methyl-2-(trifluoromethyl)morpholine: Has the trifluoromethyl group at a different position, leading to variations in its chemical properties and uses.
2-Methyl-3-(trifluoromethyl)aniline: Contains an aniline group instead of a morpholine ring, which affects its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8F3NOS |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2-methyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C6H8F3NOS/c1-3-5(12)10-2-4(11-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,12) |
Clave InChI |
YKOABZUMHXVXMH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=S)NCC(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


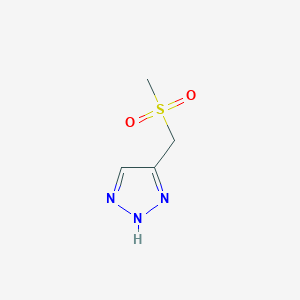
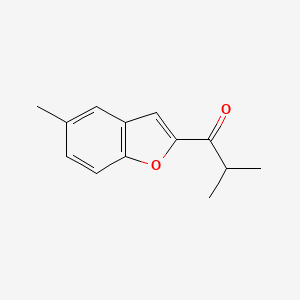
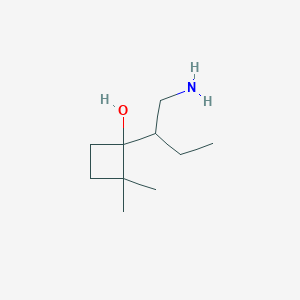
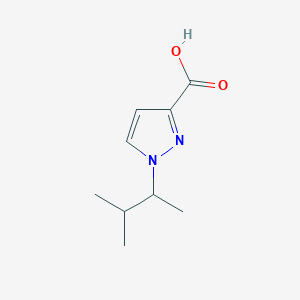
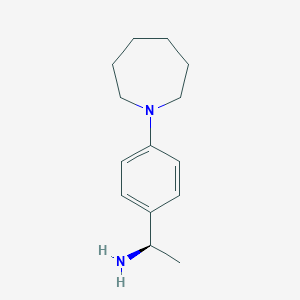



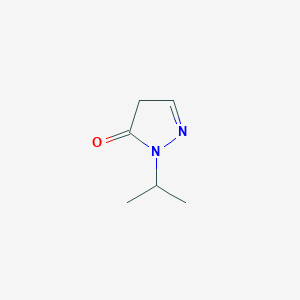

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)

